An In-depth Technical Guide to (2R)-2-methyltetradecanoyl-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide to (2R)-2-methyltetradecanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-methyltetradecanoyl-CoA is a chiral, 2-methyl-branched long-chain fatty acyl-coenzyme A thioester. Its unique structure, featuring a methyl group at the alpha-carbon, precludes its metabolism through the conventional mitochondrial beta-oxidation pathway. Instead, it serves as a substrate for the peroxisomal beta-oxidation pathway, a critical metabolic route for the degradation of branched-chain fatty acids. Furthermore, emerging evidence indicates that (2R)-2-methyltetradecanoyl-CoA and related branched-chain fatty acyl-CoAs function as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the expression of genes integral to lipid metabolism. This technical guide provides a comprehensive overview of the structure, physicochemical properties, metabolic fate, and signaling roles of (2R)-2-methyltetradecanoyl-CoA, offering valuable insights for researchers in metabolism, cellular signaling, and drug development.
Chemical Structure and Physicochemical Properties
(2R)-2-methyltetradecanoyl-CoA is comprised of a tetradecanoyl (myristoyl) carbon chain with a methyl group at the second carbon (the alpha-position) in the (R)-configuration. This acyl chain is linked via a thioester bond to coenzyme A.
Table 1: Physicochemical Properties of (2R)-2-methyltetradecanoyl-CoA and Related Compounds
| Property | (2R)-2-methyltetradecanoyl-CoA | Tetradecanoyl-CoA (for comparison) | Notes |
| Molecular Formula | C36H64N7O17P3S | C35H62N7O17P3S | The addition of a methyl group increases the carbon and hydrogen count. |
| Molecular Weight | 991.92 g/mol [1] | 977.9 g/mol | Reflects the presence of the additional methyl group. |
| IUPAC Name | S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propyl)amino]ethyl) (2R)-2-methyltetradecanethioate | S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propyl)amino]ethyl) tetradecanethioate | The IUPAC name specifies the stereochemistry at the alpha-carbon. |
| CAS Number | 157478-87-0 | 3130-72-1 | Unique identifier for the specific chemical substance. |
| Melting Point | Data not available | Data not available | Expected to be a waxy solid at room temperature. |
| Boiling Point | Data not available | Data not available | Not applicable as it would likely decompose before boiling. |
| Water Solubility | Predicted to be low | Predicted to be low | The long hydrocarbon chain imparts significant hydrophobicity. |
Biological Significance and Metabolic Pathway
The presence of a methyl group on the alpha-carbon of the fatty acyl chain prevents (2R)-2-methyltetradecanoyl-CoA from being a substrate for mitochondrial acyl-CoA dehydrogenases, thus blocking its entry into the conventional beta-oxidation spiral. Instead, it is metabolized in the peroxisomes through a specialized beta-oxidation pathway that can accommodate 2-methyl-branched fatty acids.
A pivotal enzyme in this pathway is α-methylacyl-CoA racemase (AMACR) . The initial dehydrogenase in the peroxisomal beta-oxidation of 2-methyl-branched acyl-CoAs is stereospecific for the (2S)-enantiomer. AMACR catalyzes the epimerization of (2R)-2-methyltetradecanoyl-CoA to its (2S)-diastereomer, thereby allowing for its subsequent degradation.
The metabolic pathway for (2R)-2-methyltetradecanoyl-CoA is outlined below:
Figure 1: Peroxisomal beta-oxidation of (2R)-2-methyltetradecanoyl-CoA.
Role in Cellular Signaling: PPARα Activation
Beyond its role as a metabolic intermediate, (2R)-2-methyltetradecanoyl-CoA, along with other branched-chain fatty acyl-CoAs, has been identified as a high-affinity ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[2][3][4][5] PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of a suite of genes involved in lipid and glucose metabolism.
Upon binding of a ligand such as (2R)-2-methyltetradecanoyl-CoA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 2: PPARα signaling pathway activated by (2R)-2-methyltetradecanoyl-CoA.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (2R)-2-methyltetradecanoyl-CoA are not widely published. However, general methods for the synthesis and analysis of acyl-CoA esters can be adapted.
General Protocol for the Synthesis of Acyl-CoA Esters
A common method for the synthesis of acyl-CoA esters involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A. One such method utilizes N,N'-carbonyldiimidazole (CDI) for activation.[6]
Materials:
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(2R)-2-methyltetradecanoic acid
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N,N'-Carbonyldiimidazole (CDI)
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Coenzyme A (free acid or lithium salt)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Anhydrous triethylamine (B128534) (TEA)
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Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
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Reverse-phase HPLC system for purification
Procedure:
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Activation of the Carboxylic Acid: Dissolve (2R)-2-methyltetradecanoic acid in anhydrous THF. Add a molar excess (e.g., 1.5 equivalents) of CDI and stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the acyl-imidazolide.
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Preparation of Coenzyme A Solution: Dissolve coenzyme A in the reaction buffer. If using the lithium salt, ensure it is fully dissolved.
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Thioesterification: Slowly add the activated acyl-imidazolide solution to the coenzyme A solution with vigorous stirring. The pH of the reaction mixture should be maintained around 7.5. The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C.
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Purification: The resulting (2R)-2-methyltetradecanoyl-CoA can be purified from the reaction mixture by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The elution of the product can be monitored by UV absorbance at 260 nm (due to the adenine (B156593) moiety of coenzyme A).
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Characterization: The purified product should be characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure.
General Protocol for the Enzymatic Assay of α-Methylacyl-CoA Racemase (AMACR)
The activity of AMACR can be assayed by monitoring the conversion of the (2R)- to the (2S)-epimer. This can be achieved using chiral chromatography or by coupling the racemase reaction to a subsequent stereospecific enzymatic reaction.
Materials:
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Purified α-methylacyl-CoA racemase (AMACR)
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(2R)-2-methyltetradecanoyl-CoA (substrate)
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Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
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Quenching solution (e.g., perchloric acid or acetonitrile)
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Chiral HPLC column or LC-MS/MS system
Procedure:
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Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of (2R)-2-methyltetradecanoyl-CoA, and any necessary cofactors (though AMACR itself does not require cofactors).
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Enzyme Addition: Initiate the reaction by adding a small amount of purified AMACR to the reaction mixture.
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Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
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Reaction Termination: Stop the reaction by adding a quenching solution.
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Analysis: Analyze the reaction mixture for the formation of (2S)-2-methyltetradecanoyl-CoA. This can be done by:
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Chiral HPLC: Separate the (2R)- and (2S)-epimers on a chiral stationary phase.
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LC-MS/MS: Develop a method to distinguish and quantify the two epimers based on their retention times and mass fragmentation patterns.
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Calculation of Activity: The rate of formation of the (2S)-epimer is used to calculate the specific activity of the enzyme.
Conclusion and Future Perspectives
(2R)-2-methyltetradecanoyl-CoA is a key metabolite at the intersection of branched-chain fatty acid metabolism and nuclear receptor signaling. Its degradation is essential for preventing the accumulation of potentially toxic branched-chain lipids, and its role as a PPARα agonist highlights its importance in regulating lipid homeostasis.
Future research should focus on several key areas:
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Elucidation of Specific Physical Properties: Experimental determination of the physicochemical properties of (2R)-2-methyltetradecanoyl-CoA will provide a more complete understanding of its behavior in biological systems.
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Development of Specific Assay Kits: The availability of specific and robust assay kits for (2R)-2-methyltetradecanoyl-CoA and AMACR activity would greatly facilitate research in this area.
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Investigation of Downstream Signaling Events: A more detailed characterization of the downstream gene targets and physiological consequences of PPARα activation by (2R)-2-methyltetradecanoyl-CoA is warranted.
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Therapeutic Potential: Given the link between AMACR and various cancers, and the role of PPARα in metabolic diseases, targeting the metabolism and signaling of (2R)-2-methyltetradecanoyl-CoA may represent a novel therapeutic strategy.
This in-depth guide provides a foundation for researchers and professionals working to unravel the complexities of branched-chain fatty acid metabolism and its implications for human health and disease.
References
- 1. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. mdpi.com [mdpi.com]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
